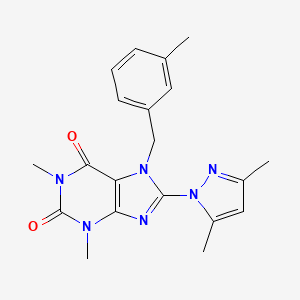![molecular formula C10H18ClN B2874380 (1S,2S,3R,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-amine;hydrochloride CAS No. 2490314-45-7](/img/structure/B2874380.png)
(1S,2S,3R,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,2S,3R,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-amine;hydrochloride, also known as (+)-MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been extensively studied for its role in neurological disorders and as a tool for studying the NMDA receptor.
Scientific Research Applications
Transition-State Mimics for Cis-Trans Interconversion
The synthesis of 1-Azatricyclo[3.3.1.1(3,7)]decan-2-one, a compound related to tricyclic amines, has shown significant interest due to its role as a transition-state mimic for the enzyme-catalyzed cis-trans rotamer interconversion of amides, which is crucial for peptide and protein folding and function. This research highlights the compound's reactive nature, making it a valuable tool for studying biochemical processes (Komarov et al., 2015).
Metal Complex Synthesis and Characterization
Tricyclic amines like amantadine, which share structural similarities with the specified compound, have been used to synthesize and characterize metal complexes with metals of biological interest. These complexes, where amantadine acts as a monodentate ligand, show potential for various applications, including as biomimetic studies (Sultana et al., 2014).
Novel Derivatives and Ligands
The coordination environment of tricyclic compounds can be modified to generate novel ligands for biomimetic studies. This includes the synthesis of amino derivatives from tricyclic compounds, demonstrating the adaptability of these structures in creating functional groups for potential applications in catalysis and material science (Warden et al., 2001).
Antiviral Agent Development
Research into tricyclic compounds with unique amine moieties has led to the development of potent anti-influenza A virus agents. These studies not only reveal the therapeutic potential of such compounds but also their safety profile in preclinical models, offering a promising avenue for antiviral drug development (Oka et al., 2001).
Catalytic Applications
The catalytic activities of tricyclic guanidines, such as 1,5,7- triazabicyclo[4.4.0]dec-5-ene (TBD), have been explored in the formation of amides from esters and primary amines. These studies not only highlight the catalyst's effectiveness but also its mechanism, offering insights into the design of more efficient catalysts for polymerization and other chemical transformations (Kiesewetter et al., 2009).
properties
IUPAC Name |
(1S,2S,3R,6R,7R)-tricyclo[5.2.1.02,6]decan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c11-9-4-3-8-6-1-2-7(5-6)10(8)9;/h6-10H,1-5,11H2;1H/t6-,7+,8-,9-,10+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVOKHLDDOOLCC-DGAONVIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(CC3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2[C@@H](CC3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


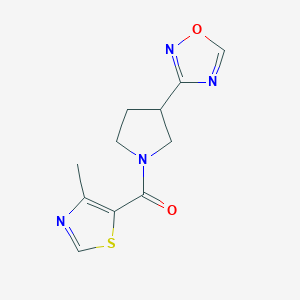
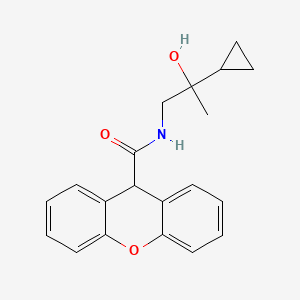
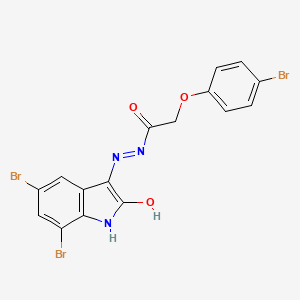
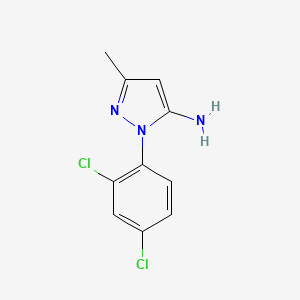
![4-[4-(Difluoromethyl)triazol-2-yl]benzoic acid](/img/structure/B2874307.png)

![[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2874310.png)
![8-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)
![3,6-dichloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2874312.png)
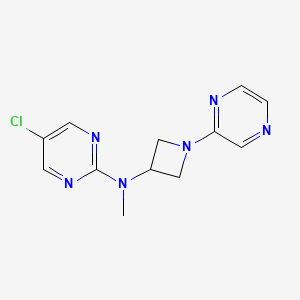
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/structure/B2874315.png)

